

# Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Isobutoxy-pyridine-2-carbaldehyde

Cat. No.: B1470524

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## Abstract

This document provides a comprehensive technical overview of **5-Isobutoxy-pyridine-2-carbaldehyde**, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide outlines a plausible synthetic pathway, provides estimated physicochemical properties, and details relevant experimental protocols for key transformations based on established chemical principles and analogous compounds.

## Introduction

Pyridine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The introduction of an isobutoxy group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially leading to novel biological activities and material characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of **5-Isobutoxy-pyridine-2-carbaldehyde**.

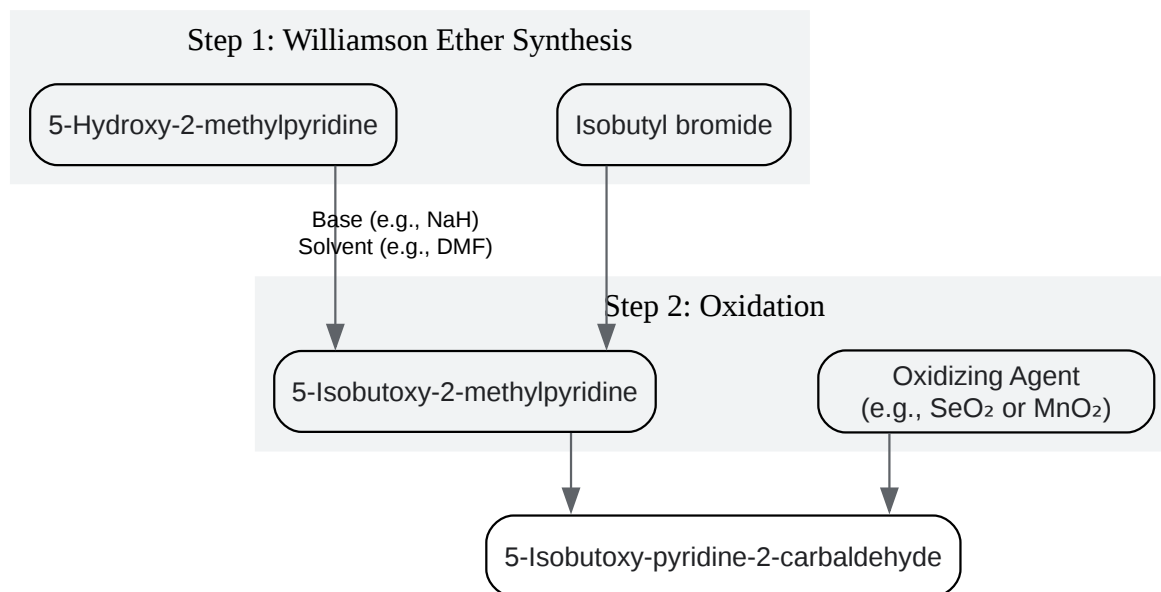
## Physicochemical Properties (Estimated)

As of the date of this document, a specific CAS number for **5-Isobutoxy-pyridine-2-carbaldehyde** has not been identified in major chemical databases. The following table summarizes estimated physicochemical properties based on the parent compound, pyridine-2-carbaldehyde, and related alkoxy-substituted pyridines.

Property	Estimated Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
Appearance	Pale yellow to brown liquid or low-melting solid
Boiling Point	> 200 °C
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.

## Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of **5-Isobutoxy-pyridine-2-carbaldehyde**, starting from the commercially available 5-hydroxy-2-methylpyridine.



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Caption: Proposed two-step synthesis of **5-Isobutoxy-pyridine-2-carbaldehyde**.

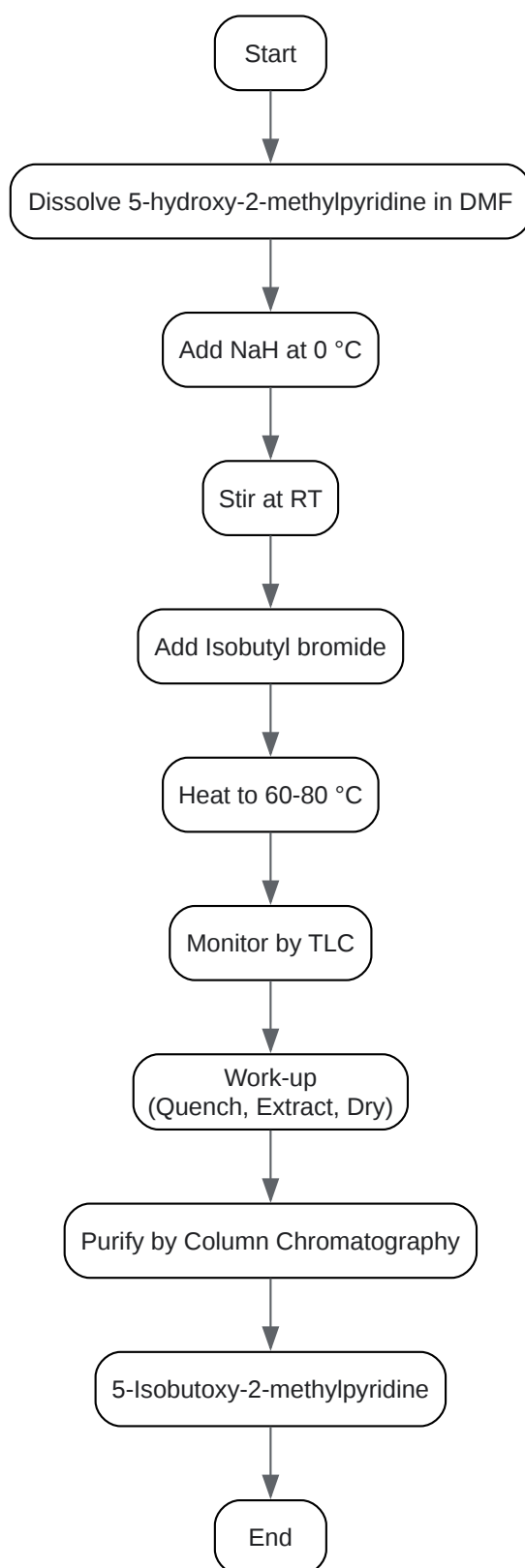
## Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine (Williamson Ether Synthesis)

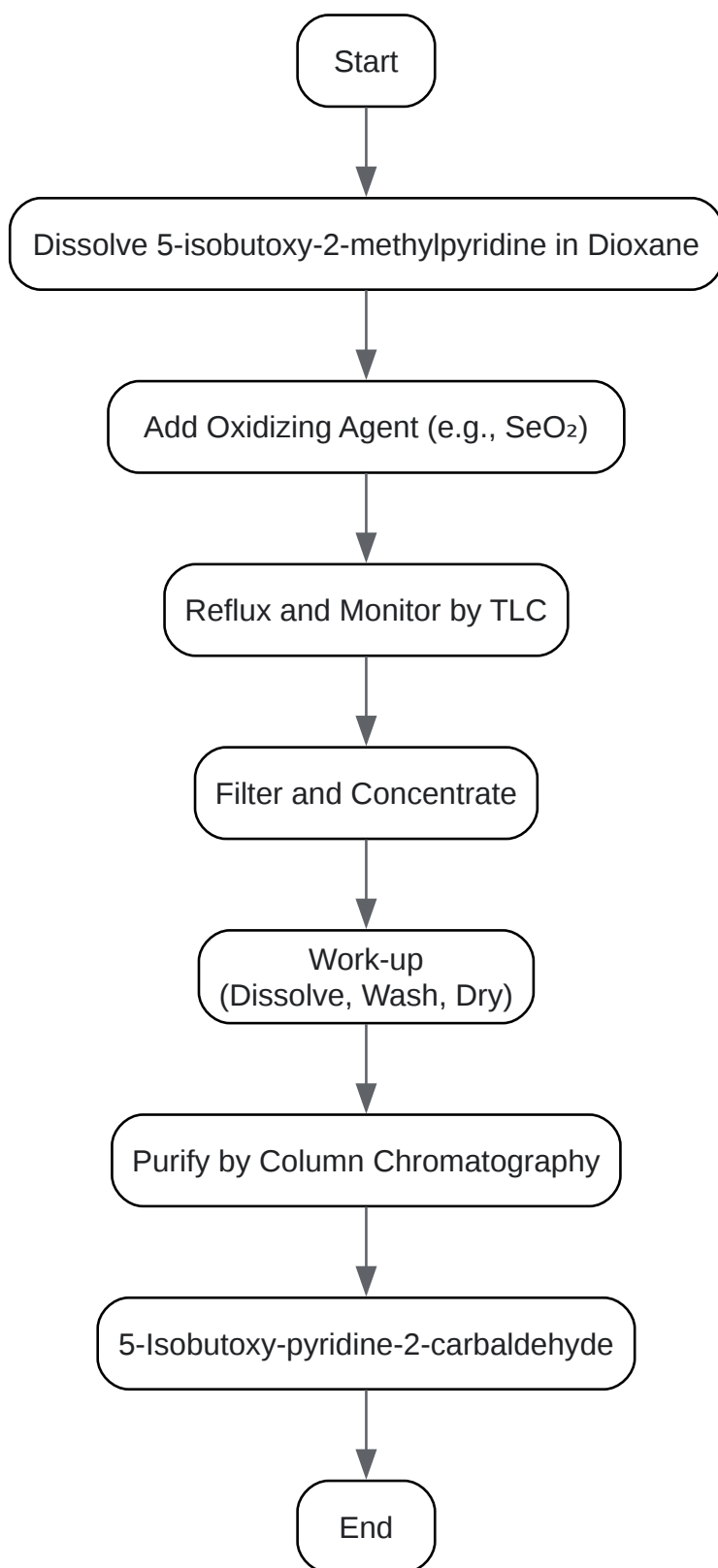
This step involves the reaction of 5-hydroxy-2-methylpyridine with an isobutyl halide in the presence of a base.

### Experimental Protocol:

- To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

- To the resulting alkoxide solution, add isobutyl bromide (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 5-isobutoxy-2-methylpyridine.





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